molecular formula C9H10O2 B1218423 2'-Methoxyacetophenone CAS No. 579-74-8

2'-Methoxyacetophenone

Cat. No. B1218423
CAS RN: 579-74-8
M. Wt: 150.17 g/mol
InChI Key: DWPLEOPKBWNPQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

2'-Methoxyacetophenone has been synthesized through various methods, including the Friedel-Crafts acylation of anisole with acetic anhydride over modified zeolite catalysts, showing high selectivity and conversion rates (Niu Li-bo, 2009). Another approach involves the organometallic route, where 2′-Hydroxy-6′-methoxyacetophenone was efficiently obtained from 3-methoxyphenol, highlighting the versatility of synthetic routes for this compound (Z. Mincheva et al., 1995).

Molecular Structure Analysis

Studies on 2'-Methoxyacetophenone have extensively analyzed its molecular structure using techniques such as X-ray powder diffraction and spectroscopic methods. For instance, a family of o-hydroxyacetophenone derivatives, including variants of 2'-Methoxyacetophenone, have been structurally characterized, revealing insights into their molecular geometries and intermolecular interactions (Basab Chattopadhyay et al., 2012).

Chemical Reactions and Properties

2'-Methoxyacetophenone participates in various chemical reactions, demonstrating its reactivity and functional utility. One study highlighted its efficiency as a photosensitizer for cyclobutane pyrimidine dimer formation, indicating its potential in photochemical applications (Lizhe Liu et al., 2015). Another research focused on bromophilic substitution/carbophilic substitution cascade reactions of α,α-dibromo-2-methoxyacetophenone, showing its versatility in synthetic chemistry (J. Tatar et al., 2010).

Physical Properties Analysis

The physical properties of 2'-Methoxyacetophenone, such as solubility, melting point, and boiling point, are crucial for its applications in various chemical processes. While specific details on these properties are not directly available from the reviewed literature, they can be inferred from related compounds and are critical for practical applications in synthesis and material science.

Chemical Properties Analysis

2'-Methoxyacetophenone's chemical properties, including its reactivity, stability, and interactions with other chemical entities, are essential for understanding its behavior in chemical reactions and potential applications. For example, its role as a photosensitizer in the formation of cyclobutane pyrimidine dimers underlines its chemical utility in facilitating specific photochemical reactions (Lizhe Liu et al., 2015).

Scientific Research Applications

Quantum Chemical and Structure-Activity Relation Studies

2'-Methoxyacetophenone has been explored in quantum chemical and structure-activity relation studies. For instance, Arjunan et al. (2014) optimized the stable geometry of 2-hydroxy-4-methoxyacetophenone using DFT/B3LYP method and analyzed its structural parameters, thermodynamic properties, and vibrational frequencies. The study also investigated the compound’s NMR isotropic chemical shifts, molecular orbitals, electron density, electrostatic potential, and various reactivity descriptors like chemical hardness and electrophilicity (Arjunan et al., 2014).

Photosensitizer for DNA Damage

2'-Methoxyacetophenone has been identified as an efficient photosensitizer for cyclobutane pyrimidine dimer formation. Liu et al. (2015) demonstrated its ability to photosensitize the triplet state of a thymidine dinucleotide, indicating its potential for time-resolved experiments on the triplet-sensitizing process (Liu et al., 2015).

Inhibitory Properties Against Enzymes and Cancer Cells

2'-Hydroxy-5'-methoxyacetophenone, a derivative of 2'-Methoxyacetophenone, has been shown to inhibit aldose reductase, alpha-amylase, and collagenase enzymes. Wang and Zhi (2021) also found that it exhibits significant cytotoxic activities against ovarian cancer cell lines, suggesting its potential in cancer treatment (Wang & Zhi, 2021).

Chemical Synthesis and Reaction Studies

The compound has been utilized in various chemical synthesis and reaction studies. For example, Ali et al. (1988) investigated its reaction with thionyl chloride in the presence of pyridine, revealing insights into plausible mechanisms for the conversion (Ali et al., 1988).

Organometallic Synthesis

2'-Methoxyacetophenone has been involved in organometallic synthesis routes. Mincheva et al. (1995) achieved a 66% yield of 2′-Hydroxy-6′-methoxyacetophenone from 3-methoxyphenol using a palladium-catalyzed process, showcasing the compound's role in advanced synthetic methods (Mincheva et al., 1995).

Inhibition of Conjugation with Amino Acids

Lee and Starratt (1986) found that 2,6-dihydroxyacetophenone, related to 2'-Methoxyacetophenone, inhibits the conjugation of indole-3-acetic acid with amino acids in plant tissues. This highlights its role in plant biochemistry and potential applications in agriculture or botanical studies (Lee & Starratt, 1986).

Safety And Hazards

2’-Methoxyacetophenone is harmful if swallowed. It can cause skin and eye irritation. In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If swallowed, it is recommended to rinse the mouth and seek medical attention .

properties

IUPAC Name

1-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPLEOPKBWNPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060375
Record name Ethanone, 1-(2-methoxyphenyl)-
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

245.00 to 248.00 °C. @ 760.00 mm Hg
Record name 2'-Methoxyacetophenone
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Product Name

2'-Methoxyacetophenone

CAS RN

579-74-8
Record name 2′-Methoxyacetophenone
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Record name 2-Methoxyacetophenone
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Record name 2'-Methoxyacetophenone
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Record name 2'-Methoxyacetophenone
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Record name Ethanone, 1-(2-methoxyphenyl)-
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Record name Ethanone, 1-(2-methoxyphenyl)-
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Record name 1-(2-methoxyphenyl)ethan-1-one
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Record name 2'-METHOXYACETOPHENONE
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Record name 2'-Methoxyacetophenone
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URL http://www.hmdb.ca/metabolites/HMDB0032569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,050
Citations
T Schaefer, J Peeling… - Organic magnetic …, 1984 - Wiley Online Library
… On the basis of the presence or absence of long-range spin-spin coupling constants between side-chain and ring nuclei in 2-methoxyacetophenone, some literature ambiguities about …
Number of citations: 13 onlinelibrary.wiley.com
L Liu, BM Pilles, AM Reiner, J Gontcharov… - …, 2015 - Wiley Online Library
Stationary and time‐resolved experiments show that 2′‐methoxyacetophenone (2‐M) is an interesting compound for the investigation of triplet states in thymine samples. Time‐…
OR Alzueta, MC Cuquerella, MA Miranda - Spectrochimica Acta Part A …, 2019 - Elsevier
2′-Methoxyacetophenone (2M) presents improved UVA absorption as compared with other acetophenone derivatives. On the basis of transient infrared spectroscopy it has been …
Number of citations: 7 www.sciencedirect.com
JI Lee, MG Jung - Bulletin of the Korean Chemical Society, 2005 - pdf.lookchemmall.com
… To a solution of 2'methoxyacetophenone (600.7 mg, 4.0 mmol) in THF (12 mL) was added lithium diisopropylamide (2.0 M, 2.1 mL, 4.2 mmol) at −20 oC under argon atmosphere and …
Number of citations: 9 pdf.lookchemmall.com
JI Lee, HS Son, MG Jung - Bulletin of the Korean Chemical Society, 2005 - koreascience.kr
… Furthermore, it has been reported that the condensation of 2-methoxyacetophenone with methyl 2-methoxybenzoate using sodium or sodium hydride failed to produce the …
Number of citations: 34 koreascience.kr
Y Kato, Y Kishi, Y Okano, M Kawai, M Shimizu, N Suga… - Food chemistry, 2021 - Elsevier
Reports on the thermal stability of manuka honey in terms of food processing have been few. This study investigated changes in nine characteristic chemicals of manuka honey during …
Number of citations: 12 www.sciencedirect.com
J Tatar, R Marković, M Stojanović… - Tetrahedron …, 2010 - Elsevier
… 2-methoxyacetophenone (3) was chosen as a substrate, since it can easily be obtained by bromination of 2-methoxyacetophenone … of α,α-dibromo-2-methoxyacetophenone (3) with 3–4 …
Number of citations: 14 www.sciencedirect.com
LMPF Amaral, VMF Morais, MAVR da Silva - The Journal of Chemical …, 2014 - Elsevier
… of formation of 2′-methoxyacetophenone when we use the … phase enthalpy of formation of 2′-methoxyacetophenone. … of formation of 2′-methoxyacetophenone are obtained at the …
Number of citations: 13 www.sciencedirect.com
BL Deng, JA Lepoivre, G Lemière… - Liebigs …, 1997 - Wiley Online Library
Some 3‐methoxyflavones were known to possess antipicornavirus properties. In order to study the structure‐activity relationship, attempts to prepare 3‐methoxyflavone by literature …
KL Evans, FR Fronczek, RD Gandour - … Crystallographica Section C …, 1992 - scripts.iucr.org
… A colorless crystal of compound (I) was grown by evaporation of benzene from the crude reaction product of 2'-methoxyacetophenone with phospho- rus pentachloride and phosphorus …
Number of citations: 1 scripts.iucr.org

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